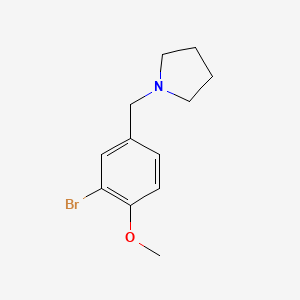

1-(3-Bromo-4-methoxybenzyl)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Synthetic Organic Chemistry

The significance of the pyrrolidine scaffold in synthetic organic chemistry is multifaceted. nih.govnih.gov Its non-planar, puckered conformation allows for the precise spatial arrangement of substituents, which is a critical factor in the stereochemical control of chemical reactions and in the interaction of molecules with biological targets. nih.gov The presence of sp³-hybridized carbon atoms provides a three-dimensional framework that is increasingly sought after in drug discovery to explore chemical space beyond flat, aromatic systems. nih.govtandfonline.com

Furthermore, pyrrolidine derivatives are widely employed as chiral auxiliaries, catalysts, and ligands in asymmetric synthesis, facilitating the production of enantiomerically pure compounds. nih.gov The natural amino acid proline, which features a pyrrolidine ring, is a cornerstone of organocatalysis and a frequent starting material for the synthesis of more complex chiral molecules. mdpi.comnih.gov The development of stereoselective methods for the synthesis of substituted pyrrolidines remains an active and important area of research. mdpi.comnih.gov

Overview of Pyrrolidine Derivatives as Research Tools and Chemical Intermediates

Pyrrolidine derivatives serve as indispensable tools and intermediates across various scientific disciplines. In medicinal chemistry, the pyrrolidine nucleus is a key pharmacophore found in numerous FDA-approved drugs. frontiersin.orgnih.gov Its structural features can enhance a drug's potency, selectivity, and pharmacokinetic properties, such as aqueous solubility. pharmablock.com The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating crucial interactions with biological macromolecules like enzymes and receptors. pharmablock.com

The versatility of the pyrrolidine ring allows for extensive chemical modification, making it a valuable scaffold for the development of new therapeutic agents targeting a wide range of diseases, including cancer, diabetes, and infectious diseases. nih.govtandfonline.com Compounds incorporating the pyrrolidine moiety are investigated for diverse biological activities, including antibacterial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.gov As chemical intermediates, pyrrolidines provide a robust platform for the construction of more elaborate molecular structures through various chemical transformations.

Chemical and Physical Properties

While detailed experimental data for 1-(3-Bromo-4-methoxybenzyl)pyrrolidine is not widely available in the public domain, its physicochemical properties can be estimated through computational methods. The following table presents computed data for the closely related compound, 1-(3-Bromo-4-(trifluoromethoxy)benzyl)pyrrolidine, which can provide an approximation of the expected properties for the target compound.

| Property | Value (for 1-(3-Bromo-4-(trifluoromethoxy)benzyl)pyrrolidine) | Source |

|---|---|---|

| Molecular Weight | 324.14 g/mol | nih.gov |

| Molecular Formula | C12H13BrF3NO | nih.gov |

| XLogP3 | 4.1 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 3 | nih.gov |

| Exact Mass | 323.01326 Da | nih.gov |

| Monoisotopic Mass | 323.01326 Da | nih.gov |

| Topological Polar Surface Area | 12.5 Ų | nih.gov |

| Heavy Atom Count | 18 | nih.gov |

Synthesis of this compound

A plausible and common synthetic route to this compound would involve the reductive amination of 3-bromo-4-methoxybenzaldehyde (B45424) with pyrrolidine. This method is a cornerstone of amine synthesis due to its efficiency and the ready availability of the starting materials. The starting aldehyde, 3-bromo-4-methoxybenzaldehyde, is a commercially available reagent. fishersci.ca

The reaction would proceed via the initial formation of a hemiaminal, followed by dehydration to form an iminium ion. The subsequent reduction of this iminium intermediate, typically with a mild reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, would yield the final product, this compound. This synthetic approach is widely used for the preparation of N-benzylated amines.

Research Findings and Applications

Specific research findings on this compound are not extensively reported in the scientific literature. However, based on the known activities of structurally similar compounds, it can be postulated that this molecule may serve as a valuable intermediate in medicinal chemistry and materials science.

The presence of the bromo- and methoxy-substituted phenyl ring, coupled with the pyrrolidine moiety, suggests potential applications in the development of novel therapeutic agents. For instance, substituted benzylpyrrolidine derivatives have been explored for their activity as inhibitors of various enzymes and receptors. The bromo-substituent provides a handle for further chemical modification through cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for biological screening. The methoxy (B1213986) group can influence the electronic properties and metabolic stability of the molecule.

Properties

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-15-12-5-4-10(8-11(12)13)9-14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHZIKBDHVNSCSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for Pyrrolidine (B122466) Ring Construction

The pyrrolidine ring is a prevalent scaffold in a vast array of natural products and synthetic compounds. mdpi.com Consequently, numerous methods for its construction have been developed, ranging from the cyclization of linear precursors to complex multicomponent reactions.

Cyclization Reactions of Acyclic Precursors

The formation of the pyrrolidine ring through the cyclization of acyclic precursors is a fundamental and widely employed strategy. These methods often involve the intramolecular formation of a carbon-nitrogen bond to close the five-membered ring.

One prominent approach is the intramolecular amination of C-H bonds . This can be achieved using various catalytic systems. For instance, palladium-catalyzed intramolecular amination of C(sp³)–H bonds at the γ-position of picolinamide-protected amines provides an efficient route to pyrrolidines with relatively low catalyst loading and under convenient operating conditions. acs.org Similarly, copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds offers a mild and effective method for pyrrolidine synthesis. organic-chemistry.org

The classic Hofmann-Löffler reaction and its variations represent another powerful tool for pyrrolidine synthesis. This method involves the generation of a nitrogen-centered radical from an N-haloamine, which then abstracts a hydrogen atom from the δ-carbon. Subsequent cyclization of the resulting carbon-centered radical affords the pyrrolidine ring. Visible light-initiated Hofmann-Löffler reactions using N-iodosuccinimide and sulfonimides as the nitrogen source provide pyrrolidines under mild conditions. organic-chemistry.org

Enzyme-catalyzed reactions have also emerged as a valuable method for constructing chiral pyrrolidines. Directed evolution of cytochrome P411 has yielded variants capable of catalyzing the intramolecular insertion of alkyl nitrenes into C(sp³)–H bonds, providing access to enantiomerically enriched pyrrolidine derivatives. acs.org

| Cyclization Method | Catalyst/Reagent | Key Features |

| Palladium-Catalyzed C-H Amination | Palladium catalyst, Picolinamide (PA) protecting group | Low catalyst loading, predictable selectivity. acs.org |

| Copper-Catalyzed C-H Amination | Copper catalyst | Mild reaction conditions, good yields. organic-chemistry.org |

| Hofmann-Löffler Reaction | N-Iodosuccinimide, Visible light | Mild conditions, utilizes a nitrogen-centered radical. organic-chemistry.org |

| Enzymatic C-H Amination | Engineered Cytochrome P411 | High enantioselectivity for chiral pyrrolidines. acs.org |

Multicomponent Reaction Approaches for Pyrrolidine Derivatives

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidine derivatives from simple starting materials in a single step. tandfonline.com A particularly powerful MCR for pyrrolidine synthesis is the [3+2] cycloaddition of azomethine ylides .

Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, such as the condensation of an α-amino acid with an aldehyde or ketone, followed by decarboxylation. These reactive intermediates then undergo a cycloaddition reaction with a dipolarophile, typically an alkene, to form the pyrrolidine ring. acs.orgnih.gov This method allows for the rapid construction of highly substituted pyrrolidines with control over stereochemistry. acs.org

The scope of this reaction is broad, with various aldehydes, amino acids, and alkenes being suitable substrates. The reaction can be catalyzed by various metal salts, such as Ag₂CO₃, to afford densely substituted proline derivatives with good to excellent regio- and diastereoselectivity. acs.org

| Azomethine Ylide Generation | Dipolarophile | Catalyst/Conditions | Product Type |

| Isatin and Glycine Methyl Ester | (Z)-5-arylidine-2-thioxothiazolidin-4-ones | Et₃N, acetonitrile, reflux | Rhodanine-substituted spirooxindole pyrrolidines. tandfonline.com |

| Aldehyde and α-Amino Acid (decarboxylative) | N-substituted maleimide | Thermal or Lewis acid catalysis | Highly substituted pyrrolidines (proline analogs). researchgate.net |

| N-tosyl imino ester and optically active phenyldihydrofuran | Silane reagents | TiCl₄ | Functionalized pyrrolidines with multiple stereocenters. nih.gov |

Stereoselective Synthesis Methods of Pyrrolidine-Containing Structures

The stereoselective synthesis of pyrrolidines is of great importance due to the prevalence of chiral pyrrolidine-containing molecules in pharmaceuticals and natural products. mdpi.com Various strategies have been developed to control the stereochemistry during the formation of the pyrrolidine ring.

One common approach involves the use of chiral starting materials, such as pyroglutamic acid , which provides a chiral scaffold for the synthesis of enantioenriched 2,5-disubstituted pyrrolidines. acs.org The stereochemical outcome of reactions involving pyroglutamic acid derivatives can often be controlled by the choice of protecting group on the nitrogen atom. acs.org

Chiral auxiliaries can also be employed to induce stereoselectivity. For example, diastereoselective Mannich reactions followed by iodocyclization using chiral sulfinimines can forge the pyrrolidine ring in a stereoselective manner. nih.gov

Furthermore, asymmetric catalysis plays a crucial role in the stereoselective synthesis of pyrrolidines. Chiral rhodium catalysts have been used for asymmetric nitrene C-H insertion reactions to produce 2,5-disubstituted pyrrolidines with high diastereoselectivity. nih.gov

| Stereoselective Method | Chiral Source/Catalyst | Key Transformation | Stereochemical Outcome |

| From Pyroglutamic Acid | L-pyroglutamic acid | Reduction of enamines | Diastereoselective formation of 2,5-disubstituted pyrrolidines. acs.orgrsc.org |

| Chiral Sulfinimine Auxiliary | Chiral sulfinimine | Diastereoselective Mannich reaction and iodocyclization | Access to trans-2,5-disubstituted pyrrolidines. nih.gov |

| Asymmetric C-H Amination | Chiral Rhodium Catalyst | Intermolecular nitrene C-H insertion | High diastereoselectivity. nih.gov |

Synthesis of the 1-(3-Bromo-4-methoxybenzyl)pyrrolidine Core and Analogs

The synthesis of the target compound, this compound, requires the preparation of the appropriately substituted benzyl (B1604629) precursor and its subsequent attachment to the pyrrolidine nitrogen.

Preparation of Bromoanisole Derivatives as Precursors

The 3-bromo-4-methoxybenzyl moiety is typically derived from precursors such as 3-bromo-4-methoxybenzoic acid or 3-bromo-4-methoxybenzaldehyde (B45424).

3-Bromo-4-methoxybenzoic acid can be synthesized by the bromination of p-methoxybenzoic acid. A common method involves reacting p-methoxybenzoic acid with bromine in a solvent like glacial acetic acid, often with a Lewis acid catalyst such as ferric chloride. google.com

3-Bromo-4-methoxybenzaldehyde is another key precursor. It can be prepared by the solvent-free bromination of 4-methoxybenzaldehyde using reagents like 1,3-di-n-butylimidazolium tribromide. This aldehyde can then be reduced to the corresponding benzyl alcohol, 3-bromo-4-methoxybenzyl alcohol, which can be subsequently converted to the benzyl bromide.

| Precursor | Starting Material | Reagents and Conditions |

| 3-Bromo-4-methoxybenzoic acid | p-Methoxybenzoic acid | Bromine, Ferric chloride, Glacial acetic acid. google.com |

| 3-Bromo-4-methoxybenzaldehyde | 4-Methoxybenzaldehyde | 1,3-di-n-butylimidazolium tribromide (solvent-free). |

Functionalization Reactions at the Pyrrolidine Nitrogen

Once the pyrrolidine ring and the desired bromoanisole precursor are in hand, the final step is the formation of the C-N bond between them. This can be achieved through several methods, most notably N-alkylation or reductive amination.

N-Alkylation of pyrrolidine with a suitable 3-bromo-4-methoxybenzyl halide (e.g., bromide or chloride) is a direct approach. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like DMF or acetonitrile. researchgate.net The use of a catalyst like sodium iodide can facilitate the reaction through an in situ Finkelstein reaction. researchgate.net

| Amine | Alkylating Agent | Base/Solvent | Notes |

| Pyrrolidine | Substituted Benzyl Halide | K₂CO₃ / DMF | A common and effective method for N-alkylation. researchgate.net |

| Pyrrolidine | Substituted Benzyl Halide | Na₂CO₃, NaI / Acetonitrile | In situ Finkelstein reaction can improve reactivity. researchgate.net |

Reductive amination provides an alternative and often milder route to the target compound. masterorganicchemistry.comwikipedia.org This two-step, one-pot process involves the initial reaction of pyrrolidine with 3-bromo-4-methoxybenzaldehyde to form an intermediate iminium ion. This intermediate is then reduced in situ to the desired tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com

Introduction of Substituted Benzyl Moieties onto Pyrrolidine Ring Systems

The introduction of substituted benzyl groups, such as the 3-bromo-4-methoxybenzyl moiety, onto a pyrrolidine ring is a fundamental transformation in the synthesis of a wide array of functionalized molecules. This process is typically achieved through the nucleophilic character of the pyrrolidine nitrogen. A common and effective method involves the reaction of pyrrolidine with a substituted benzyl halide, such as 3-bromo-4-methoxybenzyl bromide, in a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the pyrrolidine ring attacks the electrophilic benzylic carbon, displacing the halide and forming a new carbon-nitrogen bond.

Another widely employed strategy is reductive amination. This two-step, one-pot process involves the initial reaction of pyrrolidine with a substituted benzaldehyde (e.g., 3-bromo-4-methoxybenzaldehyde). This condensation reaction forms a transient iminium ion, which is not isolated but is subsequently reduced in situ to yield the N-benzylated pyrrolidine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (STAB) being a particularly mild and selective option.

The choice of synthetic route can be influenced by the availability of starting materials and the presence of other functional groups in the molecules. The versatility of these methods allows for the creation of a diverse library of N-substituted pyrrolidines for various applications in chemical synthesis. mdpi.com Benzylamines, being more nucleophilic than anilines, react readily, facilitating the synthesis of 1-benzyl-substituted pyrrolidones from donor-acceptor cyclopropanes. mdpi.com The nitrogen atom of the pyrrolidine ring provides basicity to the scaffold, and its nucleophilicity makes it a prime site for substitutions, with a vast majority of FDA-approved pyrrolidine-containing drugs being substituted at this N-1 position. nih.gov

Reaction Mechanisms and Kinetic Studies in Pyrrolidine Synthesis

Solid-Liquid Phase-Transfer Catalysis in Pyrrolidine Derivative Synthesis

Solid-liquid Phase-Transfer Catalysis (PTC) is a powerful technique for the synthesis of pyrrolidine derivatives, offering advantages such as mild reaction conditions, simple procedures, and the use of inexpensive reagents. This methodology is particularly useful for reactions involving a solid salt reactant (like an alkali metal salt of a substrate) and a reactant in an organic solvent, which are otherwise immiscible.

In a typical solid-liquid PTC system for N-alkylation of a nitrogen-containing heterocycle like succinimide (a precursor that can be transformed into pyrrolidine derivatives), a solid base like potassium hydroxide (KOH) is used. The phase-transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the reaction. The catalyst cation pairs with the anion of the solid reactant (e.g., the succinimide anion formed by deprotonation with KOH), transporting it from the solid phase into the organic phase. In the organic phase, the now-solubilized and highly reactive anion reacts with the organic-soluble substrate (e.g., an alkyl halide) to form the product.

A kinetic study on the synthesis of 1-(3-phenylpropyl)pyrrolidine-2,5-dione under solid-liquid PTC conditions, assisted by ultrasonic irradiation, demonstrated that the reaction follows a pseudo-first-order rate law. researchgate.net The study investigated the influence of various parameters on the reaction rate, providing insights into the mechanism and optimizing conditions. researchgate.net

| Parameter Studied | Observation on Reaction Rate |

| Agitation Speed | The reaction rate increases with agitation speed up to a certain point, beyond which it becomes independent, indicating the elimination of external mass-transfer resistance. researchgate.net |

| Ultrasonic Energy | The application of ultrasonic irradiation significantly enhances the reaction rate by increasing the interfacial area between the solid and liquid phases. researchgate.net |

| Amount of Water | A small amount of water is crucial for solvating the catalyst and the base, but excess water can hinder the reaction by deactivating the catalyst through excessive hydration. researchgate.net |

| Amount of KOH | The rate increases with the amount of potassium hydroxide, as it is a reactant in the formation of the active nucleophile. researchgate.net |

| Temperature | As expected, the reaction rate increases with temperature, following the Arrhenius equation, which allows for the determination of activation energy. researchgate.net |

| Catalyst Amount (TBAB) | The rate is directly proportional to the concentration of the phase-transfer catalyst. researchgate.net |

| Organic Solvent | The choice of solvent affects the solubility of the reactants and the catalyst complex, thereby influencing the overall reaction rate. researchgate.net |

This kinetic analysis provides a quantitative understanding of the factors controlling the synthesis of pyrrolidine derivatives under solid-liquid PTC conditions, enabling rational process optimization. researchgate.net

Intramolecular Cyclization Mechanisms in Pyrrolidine-Fused Systems

Intramolecular cyclization is a key strategy for constructing pyrrolidine-fused ring systems, which are prevalent in many biologically active alkaloids and pharmaceuticals. mdpi.com The mechanism of these cyclizations can vary significantly depending on the substrate and reaction conditions, leading to stereochemically diverse products.

One prominent mechanism is the intramolecular aminooxygenation of alkenes . In this process, a substrate containing both an alkene and a nitrogen nucleophile (typically a sulfonamide) undergoes cyclization. Copper(II)-promoted reactions have been shown to be effective for this transformation. For example, α-substituted 4-pentenyl sulfonamides undergo intramolecular aminooxygenation to favor the formation of 2,5-cis-disubstituted pyrrolidines with high diastereoselectivity. nih.gov In contrast, γ-substituted substrates tend to yield 2,3-trans-pyrrolidine products, albeit with more moderate selectivity. nih.gov The stereochemical outcome is dictated by the transition state geometry, which seeks to minimize steric interactions.

Radical cyclizations offer another powerful route. For instance, a 5-exo cyclization can be initiated by a radical intermediate. In one example, an intermediate was effectively cyclized using tributyltin hydride (Bu₃SnH) and triethylborane (Et₃B), promoting a radical-mediated 5-exo cyclization to form a pyrrolidine-containing fused system. mdpi.com

1,3-Dipolar cycloadditions involving azomethine ylides are also a cornerstone of pyrrolidine synthesis. These reactions can be part of a cascade process to build complex fused systems. For instance, a cascade reaction starting from isocyanide precursors under phase-transfer conditions can generate pyrroloindoline motifs. nih.gov Quantum chemical calculations have shown that such reactions can be described as a 5-endo dig cyclization, accelerated by intramolecular hydrogen bonding that stabilizes the developing charge in the transition state. nih.gov

Finally, aza-Michael cyclizations represent an alternative method where an intramolecular conjugate addition of an amine to an α,β-unsaturated system forms the pyrrolidine ring. researchgate.net The formation of the pyrrolidine skeleton from acyclic precursors through these varied intramolecular cyclization reactions is a highly valuable approach as it allows for the synthesis of pyrrolidines with diverse substitution patterns at any position of the ring. mdpi.com

| Cyclization Type | Key Features | Stereochemical Control | Example Application |

| Intramolecular Aminooxygenation | Copper(II)-promoted cyclization of alkenyl sulfonamides. nih.gov | High diastereoselectivity, dependent on substrate substitution pattern (e.g., 2,5-cis for α-substituted). nih.gov | Formal synthesis of (+)-monomorine. nih.gov |

| Radical Cyclization | Typically a 5-exo cyclization initiated by a radical intermediate. mdpi.com | Can provide high diastereoselectivity depending on the substrate and reagents. | Synthesis of bis-THF-alcohol derivatives. mdpi.com |

| Isocyanide Cyclization Cascade | Phase-transfer catalyzed reaction proceeding via a 5-endo dig mechanism. nih.gov | Can generate all-carbon quaternary stereocenters. nih.gov | Synthesis of pyrroloindolines and pyridoindolines. nih.gov |

| Aza-Michael Cyclization | Intramolecular conjugate addition of an amine to an activated alkene. researchgate.net | Stereoselectivity is often dependent on the specific substrate and reaction conditions. | General synthesis of substituted pyrrolidines. researchgate.net |

Role in Complex Organic Molecule Synthesis as a Chemical Intermediate

The pyrrolidine scaffold, particularly when functionalized like this compound, serves as a crucial chemical intermediate in the synthesis of more complex organic molecules. mdpi.com The inherent structure of substituted pyrrolidines provides a versatile three-dimensional framework that can be elaborated upon to access a wide range of molecular architectures, including natural products, alkaloids, and pharmacologically active compounds. mdpi.com

The utility of these intermediates stems from their modifiable nature. For instance, the benzyl group in this compound can be a protecting group or a precursor for further functionalization. The bromine atom on the aromatic ring is particularly valuable, as it serves as a handle for a variety of cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. This allows for the late-stage introduction of diverse substituents, a key strategy in medicinal chemistry for creating libraries of analogs for structure-activity relationship (SAR) studies. nih.gov The methoxy (B1213986) group can also be modified, for example, through demethylation to reveal a phenol, providing another point for diversification.

Synthetic pathways have been developed to produce highly functionalized pyrrolidines from simple and inexpensive starting materials, emphasizing their role as versatile building blocks. The ability to construct a core pyrrolidine structure and then strategically modify its substituents makes these compounds highly valuable intermediates. The pyrrolidine ring itself is a key component of numerous drugs, and its derivatives are precursors in the synthesis of important compounds like tropane alkaloids. mdpi.com The strategic use of pyrrolidine intermediates allows chemists to efficiently build molecular complexity, making them indispensable tools in the art of modern organic synthesis. nih.gov

Advanced Computational and Theoretical Investigations

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand, such as "1-(3-Bromo-4-methoxybenzyl)pyrrolidine," might interact with a protein or other macromolecular target. These studies are fundamental in drug discovery for identifying potential therapeutic targets and understanding the structural basis of a ligand's activity.

In studies of related N-benzylpyrrolidine derivatives, molecular docking has revealed key interactions with enzyme active sites. For instance, N-benzylpyrrolidine hybrids designed as multi-target agents for Alzheimer's disease have shown the ability to bind to the peripheral anionic site (PAS) of acetylcholinesterase (AChE). nih.gov This interaction is often stabilized by a combination of hydrogen bonds and hydrophobic interactions. The benzyl (B1604629) moiety, analogous to the 3-bromo-4-methoxybenzyl group in the title compound, typically engages in π-π stacking or hydrophobic interactions with aromatic residues like tryptophan and tyrosine within the active site. nih.gov

Similarly, docking studies on 4-methoxybenzyl derivatives targeting the transforming growth factor-beta (TGF-β) type I receptor kinase domain have highlighted the importance of hydrogen bonding and hydrophobic interactions for binding. nih.gov The methoxy (B1213986) group, in particular, can act as a hydrogen bond acceptor, further anchoring the ligand in the binding pocket. For "this compound," it is hypothesized that the 4-methoxy group would engage in similar hydrogen bonding, while the bromine atom at the 3-position could participate in halogen bonding or occupy a hydrophobic sub-pocket, potentially enhancing binding affinity and selectivity.

Table 1: Key Interactions of Related Pyrrolidine (B122466) and Methoxybenzyl Derivatives in Enzyme Active Sites

| Compound Class | Target Protein | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| N-Benzylpyrrolidine Hybrids | Acetylcholinesterase (AChE) | Trp286, Tyr341, Tyr72 | π-π stacking, Hydrophobic | nih.gov |

| 4-Methoxybenzyl Derivatives | TGF-β Type I Receptor Kinase | Not specified | Hydrogen bonding, Hydrophobic | nih.gov |

| Pyrrolidine-containing Inhibitors | Histone Deacetylase 2 (HDAC2) | Not specified | Probable binding interactions | nih.gov |

| Pyrrolidine-based Inhibitors | Programmed cell death-1 (PD-1) | Not specified | Salt bridge, Cation-π | pharmablock.com |

Predicting the binding mode and affinity (the strength of the interaction) is a primary goal of molecular docking. arxiv.org For "this compound," docking simulations against various potential targets would aim to identify the most stable binding pose and estimate the corresponding binding energy.

Studies on similar N-substituted pyridazine (B1198779) derivatives targeting glutamate (B1630785) receptors have shown predicted binding energies ranging from -5.0 to -11.6 kcal/mol, indicating a high degree of affinity for these targets. rrpharmacology.ruresearchgate.net The binding affinity is influenced by factors such as the nature and position of substituents on the aromatic ring. For example, in a series of anti-HIV-1 agents, the position of a methoxy group on the benzyl ring significantly affected activity, with the 2-methoxy substituted compound showing higher potency than the 3- or 4-methoxy derivatives. nih.gov The presence of a halogen atom can also modulate binding affinity. nih.gov

The prediction of binding free energies can be refined using more rigorous methods like the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) approach, which often provides a better correlation with experimental data than docking scores alone. mdpi.com For bromodomain inhibitors, computational approaches have shown a good correlation between predicted and experimental binding affinities, demonstrating the power of these methods in ranking potential ligands. nih.gov It is anticipated that similar computational strategies would be effective in predicting the binding affinity of "this compound" to its prospective biological targets.

Table 2: Predicted Binding Affinities for Structurally Related Compound Classes

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| N-substituted Pyridazine Derivatives | NMDA GluN2B Receptors | -8.7 to -11.6 | Molecular Docking (AutoDockVina) | rrpharmacology.ruresearchgate.net |

| N-substituted Pyridazine Derivatives | mGlu8 Receptors | -5.0 to -8.7 | Molecular Docking (AutoDockVina) | rrpharmacology.ruresearchgate.net |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | Target Protein | -6.0 | Molecular Docking | nih.govnih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the analysis of conformational changes and the stability of protein-ligand complexes over time. mdpi.com

The pyrrolidine ring is not planar and can adopt various conformations, often described as an "envelope" or "twist" form. The conformational flexibility of the pyrrolidine ring and the rotational freedom of the benzyl group are critical to how "this compound" adapts its shape to fit into a binding site. Computational studies have shown that the energy barrier for interconversion between these conformations is relatively low. acs.org

MD simulations are widely used to assess the stability of a ligand within a protein's binding pocket. researchgate.net By simulating the complex over several nanoseconds or even microseconds, researchers can observe whether the ligand remains in its initial docked pose or if it shifts to a different binding mode. Key metrics for evaluating stability include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, and the root-mean-square fluctuation (RMSF) of individual residues. researchgate.netresearchgate.net

In silico studies of N-benzylpyrrolidine derivatives targeting enzymes in Alzheimer's disease have used MD simulations to confirm the stability of the ligand's binding to the PAS of AChE. nih.gov Similarly, simulations of various protein-ligand complexes have shown that stable interactions are characterized by low RMSD values, indicating minimal deviation from the initial structure. researchgate.net The stability of a complex can also be qualitatively estimated using enhanced sampling techniques like thermal titration molecular dynamics (TTMD), which has successfully distinguished between high- and low-affinity binders for several protein targets. nih.gov For "this compound," MD simulations would be invaluable for validating docking poses and confirming the persistence of key interactions, such as hydrogen bonds and hydrophobic contacts, over time, thus providing a more accurate picture of the binding stability. nih.govmorressier.com

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a high level of accuracy for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov

DFT methods, such as B3LYP, are commonly used to optimize the molecular geometry of compounds and to calculate various properties. researchgate.netresearchgate.net For "this compound," DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. These calculations can also determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT, are useful for identifying the electron-rich and electron-poor regions of a molecule, which in turn predicts sites for electrophilic and nucleophilic attack. nih.gov For the title compound, the MEP would likely show negative potential around the oxygen of the methoxy group and the nitrogen of the pyrrolidine ring, indicating these are potential hydrogen bond acceptor sites.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.net By comparing theoretical spectra with experimental data, researchers can validate the computational model. DFT calculations have been successfully applied to study related bromophenyl and methoxybenzyl compounds, providing insights into their vibrational spectra (FT-IR), NMR chemical shifts, and electronic properties. researchgate.netresearchgate.netresearchgate.net These established quantum chemical methods would be directly applicable to "this compound" to provide a deep understanding of its intrinsic molecular and electronic properties. substack.com

Electronic Structure Elucidation of Pyrrolidine-Based Compounds

The electronic structure of a molecule governs its reactivity, stability, and physical properties. Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic and geometric properties of pyrrolidine-based compounds. researchgate.neteurjchem.com Studies on related structures, such as fulleropyrrolidines and other functionalized pyrrolidines, demonstrate how these calculations provide deep insights. researchgate.net

Research has shown that functionalization of a core structure with different pyrrolidine derivatives can significantly alter the electronic properties. researchgate.net For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can precisely model how substituents on both the pyrrolidine ring and its appended groups tune these frontier orbital energies. researchgate.net These studies can also quantify properties like electrophilicity, which measures a molecule's ability to accept electrons. researchgate.net

Table 1: Representative Electronic Properties Calculated for Pyrrolidine Derivatives

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Relates to electron-donating ability | DFT (e.g., B3LYP/6-31G(d)) |

| LUMO Energy | Relates to electron-accepting ability | DFT (e.g., B3LYP/6-31G(d)) |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability | DFT (e.g., B3LYP/6-31G(d)) |

| Electrophilicity Index | Quantifies electron-accepting capacity | DFT (e.g., B3LYP/6-31G(d)) |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are frequently used to predict spectroscopic data (e.g., NMR, IR, UV-Vis) for novel compounds, which can aid in their structural confirmation and characterization. Theoretical calculations on pyrrolidine derivatives have shown a strong correlation between predicted and experimental spectra. eurjchem.com

For example, Time-Dependent DFT (TD-DFT) calculations can simulate UV-Vis absorption spectra, predicting the wavelengths of maximum absorption (λmax) that correspond to electronic transitions within the molecule. Studies on compounds like 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline (B195563) have demonstrated an excellent correlation between the simulated UV spectra and those obtained experimentally. eurjchem.com Similarly, computational models can predict ¹H and ¹³C NMR chemical shifts. While experimental NMR spectra for some pyrrolidinones can show peak broadening due to phenomena like tautomerism, computational analysis can explain these observations by modeling the underlying dynamic processes. nih.gov This synergy between theoretical prediction and experimental validation is crucial for unambiguous structure elucidation.

Table 2: Example of Correlation between Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Finding | Correlation |

|---|---|---|---|

| UV-Vis Spectroscopy | λmax at 290 nm | λmax at 295 nm | Excellent agreement confirms electronic transitions. eurjchem.com |

| ¹³C NMR Spectroscopy | Calculated chemical shifts for acetyl carbons: 29.5 ppm, 195.0 ppm | Observed sharp peaks at 29.21 ppm and 194.61 ppm. nih.gov | High accuracy validates the assigned structure. |

Tautomeric Equilibria and Thermodynamic Parameters

Certain pyrrolidine derivatives, particularly those with specific functional groups like pyrrolidine-2,3-diones, can exist as a mixture of tautomers. nih.gov Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Computational chemistry is a key tool for studying these equilibria.

DFT calculations can be used to determine the relative energies of all possible tautomers (e.g., amide, enamine, and enol forms) and the energy barriers for their interconversion. nih.govmdpi.com This allows for the prediction of which tautomer is most stable and therefore most abundant under given conditions. Research on 1,4,5-trisubstituted pyrrolidine-2,3-diones has shown they exist predominantly in an enamine form, stabilized by an intramolecular hydrogen bond. nih.gov Computational modeling of the reaction pathway (Potential Energy Surface, PES) can reveal that the formation of the main product is favored due to kinetic selectivity (a lower activation energy barrier, ΔG‡) rather than thermodynamic stability. nih.gov These studies often require the inclusion of solvent models (continuum or explicit) to accurately reproduce experimental observations, as intermolecular hydrogen bonds with the solvent can compete with intramolecular bonds. mdpi.com

Table 3: Hypothetical Thermodynamic Parameters for Tautomeric Interconversion

| Tautomeric Form | Relative Energy (kcal/mol) | Activation Energy (ΔG‡) (kcal/mol) | Predicted Abundance |

|---|---|---|---|

| Amide Form | +1.5 | 12.5 | Minor |

| Enamine Form | 0.0 | 10.2 | Major (kinetically and thermodynamically favored) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrrolidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. Numerous QSAR studies have been successfully applied to various classes of pyrrolidine derivatives to understand the structural requirements for their biological activities, such as enzyme inhibition. tandfonline.comnih.govnih.gov

Common 3D-QSAR methods include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). tandfonline.com

CoMFA evaluates the correlation between biological activity and the steric and electrostatic fields surrounding the molecules.

CoMSIA extends this by also considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. tandfonline.com

These models generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease activity. For example, a QSAR study on pyrrolidine derivatives as Mcl-1 inhibitors showed that the generated models had good stability and high predictive power, with statistical values such as Q² (cross-validated correlation coefficient) and R²pred (predictive correlation coefficient) being robust. tandfonline.com Such studies consistently highlight that factors like hydrogen bonding and electrostatic interactions are critical contributors to the inhibitory activity of pyrrolidine derivatives. nih.gov

Table 4: Summary of QSAR Models Applied to Pyrrolidine Derivatives

| QSAR Model | Key Descriptors (Fields) | Statistical Validation Parameter | Typical Value (from literature) |

|---|---|---|---|

| CoMFA | Steric, Electrostatic | Q² (Cross-validated R²) | 0.689 tandfonline.com |

| R²pred (Predictive R²) | 0.986 tandfonline.com | ||

| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor | Q² (Cross-validated R²) | 0.614 tandfonline.com |

| R²pred (Predictive R²) | 0.815 tandfonline.com | ||

| HQSAR | Fragment-based contributions | Q² (Cross-validated R²) | 0.603 tandfonline.com |

Structure Activity Relationship Sar Studies on Biological Targets

Elucidation of Key Structural Features for Biological Target Interaction

The pyrrolidine (B122466) ring is a versatile scaffold in medicinal chemistry. jocpr.comrsc.org Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can be critical for fitting into a protein's binding pocket. jocpr.com The nitrogen atom within the ring is basic and can act as a hydrogen bond acceptor, a key interaction for anchoring a molecule to its target. jocpr.com Substituents on the pyrrolidine carbons can influence the ring's conformation and, consequently, its pharmacological effect. jocpr.com For 1-(3-Bromo-4-methoxybenzyl)pyrrolidine, specific studies would be needed to determine how the pyrrolidine moiety itself contributes to binding affinity and whether any substituents on the ring (of which there are none in the parent compound) would enhance activity.

The 3-bromo-4-methoxybenzyl group attached to the pyrrolidine nitrogen dictates the aryl substitution of the molecule. Generally, the electronic and steric properties of substituents on the phenyl ring play a crucial role in target interaction. For instance, in other chemical series, electron-donating groups like methoxy (B1213986) or electron-withdrawing groups like bromo can significantly alter binding affinity. nih.gov The bromine atom could participate in halogen bonding, while the methoxy group could act as a hydrogen bond acceptor. The benzyl (B1604629) CH2 group provides a flexible linker. A comprehensive SAR study would involve synthesizing analogs with different substituents at the 3 and 4 positions of the phenyl ring (e.g., chloro, fluoro, methyl) and evaluating their impact on potency and selectivity against various targets. Currently, such studies for this compound have not been published.

Mechanistic Investigations of Biological Activity at the Molecular Level

Understanding how a compound inhibits an enzyme or interacts with a protein at the molecular level is crucial for rational drug design.

Enzyme inhibitors can act through various mechanisms, such as competitive, noncompetitive, or uncompetitive inhibition. Each mechanism describes a different mode of interaction with the enzyme and its substrate. While pyrrolidine-containing molecules have been identified as inhibitors of enzymes like DNA gyrase, topoisomerase IV, and survivin, there is no specific evidence linking this compound to the inhibition of the enzymes listed below.

Dihydrofolate Reductase (DHFR): A target for anticancer and antimicrobial agents.

Poly(ADP-ribose) Polymerase (PARP): Involved in DNA repair and a target in cancer therapy.

Acetylcholinesterase (AChE): A target for treating Alzheimer's disease. nih.gov

Penicillin-binding protein 6: Involved in bacterial cell wall synthesis.

Toxoplasma gondii Phenylalanine t-RNA Synthetase (PheRS): A target for anti-parasitic drugs.

Survivin: An inhibitor of apoptosis protein and a cancer drug target.

DNA gyrase and Topoisomerase IV: Bacterial enzymes essential for DNA replication and targets for antibiotics.

To determine the inhibitory activity and mechanism for this compound, detailed enzymatic assays would need to be performed for each of these targets.

The binding of a ligand to a protein is governed by a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, studies on other ligands have shown that a pyrrolidine ring can be exposed at the binding site, making minimal contact, or it can be integral to positioning other parts of the molecule for key interactions. X-ray crystallography or computational docking studies would be required to visualize how this compound fits into the binding pocket of a specific protein, identifying the key amino acid residues it interacts with. This information is currently not available for this compound.

Stereochemical Impact on Biological Target Recognition

Stereochemistry, the three-dimensional arrangement of atoms, is a critical factor in biological activity. Since enzymes and receptors are chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. jocpr.com The pyrrolidine ring can contain multiple stereocenters, and the specific configuration can dramatically affect target binding, potency, and even the mechanism of action. jocpr.com As this compound is achiral unless the pyrrolidine ring is substituted, this specific point is less relevant for the parent compound but would be crucial for any substituted derivatives.

Design Principles for Modulating Biological Target Selectivity and Potency

The strategic design of analogs of this compound is crucial for optimizing their interaction with biological targets, aiming to enhance potency and selectivity. While specific structure-activity relationship (SAR) studies on this exact molecule are not extensively available in public literature, general principles can be derived from research on structurally related compounds, particularly those targeting G-protein coupled receptors (GPCRs) like chemokine receptors (e.g., CCR2 and CCR3) and other enzyme systems. The core structure, consisting of a substituted benzyl group attached to a pyrrolidine ring, offers multiple points for modification to fine-tune its pharmacological profile.

Influence of Benzyl Ring Substitution:

The nature and position of substituents on the benzyl ring are critical determinants of biological activity. The 3-bromo and 4-methoxy groups of the parent compound likely play specific roles in target engagement.

Halogen Bonding: The bromine atom at the 3-position can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in the binding pocket of a biological target. This can contribute to enhanced binding affinity and selectivity.

Lipophilicity and Electronic Effects: The combination of a lipophilic bromine atom and a more polar methoxy group creates a specific electronic and steric profile. Altering these substituents would directly modulate the lipophilicity and electronic distribution of the molecule, affecting its ability to cross cell membranes and interact with the target. For instance, replacing the methoxy group with a more electron-withdrawing group could alter the pKa of the pyrrolidine nitrogen and influence its interaction with acidic residues in the target protein.

Role of the Pyrrolidine Moiety:

The pyrrolidine ring serves as a scaffold and its nitrogen atom is typically a key interaction point, often forming a salt bridge with an acidic residue in the target protein.

Basic Center: The basicity of the pyrrolidine nitrogen is a critical factor for potency. Modifications that alter its pKa can significantly affect binding affinity. For instance, the introduction of electron-withdrawing groups on the benzyl ring can decrease the basicity of the nitrogen.

Ring Size and Conformation: The five-membered pyrrolidine ring has a specific conformational flexibility. Expanding the ring to a six-membered piperidine, for example, alters the geometry and the distance between the nitrogen and the benzyl moiety, which can impact selectivity for different biological targets. Studies on related N-benzylpiperidines have shown this to be a key factor in achieving selectivity for certain chemokine receptors. nih.gov

Substitution on the Pyrrolidine Ring: Introducing substituents on the pyrrolidine ring can provide additional interaction points with the target and can also be used to modulate physicochemical properties. For example, hydroxylation of the ring could improve solubility and provide an additional hydrogen bonding opportunity.

The Benzylic Linker:

The methylene (B1212753) bridge connecting the benzyl ring and the pyrrolidine is also a point for potential modification, although less commonly explored. Altering its length or rigidity could impact the orientation of the two key pharmacophoric groups.

The following table summarizes the general design principles for modulating the potency and selectivity of 1-(substituted-benzyl)pyrrolidine analogs based on findings from related chemical series.

| Structural Modification | Observed Effect on Activity | Rationale | Relevant Analogs/Targets |

| Benzyl Ring: Halogen Substitution | Increased potency and/or selectivity. | Potential for halogen bonding with the target protein. | CCR2 Antagonists |

| Benzyl Ring: Methoxy/Alkoxy Group | Can enhance potency through hydrogen bonding. | Acts as a hydrogen bond acceptor with specific residues in the binding pocket. | Various GPCR ligands |

| Pyrrolidine/Piperidine Ring | Ring expansion (pyrrolidine to piperidine) can alter selectivity. | Changes the spatial arrangement of the nitrogen and benzyl group, affecting fit in different binding pockets. nih.gov | CCR3 Antagonists nih.gov |

| Pyrrolidine Nitrogen | Maintaining or optimizing basicity is often crucial for potency. | Forms a key ionic interaction with an acidic residue in the target. | Most amine-containing GPCR ligands |

| Substitution on the Pyrrolidine Ring | Can introduce new interaction points and modulate properties. | Provides opportunities for additional hydrogen bonds or hydrophobic interactions; can improve solubility. | Aminoglycoside Acetyltransferase Inhibitors nih.gov |

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Novel Pyrrolidine (B122466) Derivatives

The synthesis of pyrrolidine derivatives is a constantly evolving field, with a strong emphasis on efficiency, stereoselectivity, and the introduction of diverse functionalities. nih.govnih.gov Recent advancements have focused on several key areas:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, offer a highly efficient route to complex pyrrolidine structures. tandfonline.comtandfonline.com MCRs are advantageous due to their operational simplicity, reduction of waste, and the ability to rapidly generate libraries of diverse compounds. researchgate.net

Catalytic Asymmetric Synthesis: The development of novel catalysts is crucial for the enantioselective synthesis of chiral pyrrolidine derivatives. acs.org Recent research has highlighted the use of transition metal catalysts, such as those based on copper, to achieve intramolecular C-H amination for the construction of the pyrrolidine ring. acs.orgresearchgate.netacs.org Organocatalysis has also emerged as a powerful tool for the stereocontrolled synthesis of substituted pyrrolidines.

Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like flow chemistry and microwave irradiation are being increasingly employed to accelerate reaction times, improve yields, and enhance the safety profiles of synthetic procedures for pyrrolidine derivatives. tandfonline.com

Functionalization of Proline and its Derivatives: Proline, a naturally occurring amino acid containing a pyrrolidine ring, remains a popular and versatile starting material for the synthesis of a wide array of complex pyrrolidine-containing molecules. nih.gov

These emerging methodologies are enabling chemists to access a previously unattainable range of pyrrolidine scaffolds, paving the way for the discovery of new bioactive compounds.

Advanced Computational Approaches in Pyrrolidine Research

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to pyrrolidine research is significantly accelerating the design and development of new therapeutic agents. nih.gov Key computational approaches include:

Molecular Docking and Virtual Screening: These techniques are used to predict the binding affinity and orientation of pyrrolidine derivatives within the active site of a biological target. nih.govresearchgate.net This allows for the rapid in silico screening of large compound libraries to identify promising candidates for further experimental investigation.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of pyrrolidine compounds and their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a pyrrolidine-based ligand and its target protein over time. researchgate.netacs.org This approach can reveal crucial information about the stability of the ligand-protein complex and the conformational changes that occur upon binding.

Pharmacophore Modeling: This method involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search for novel pyrrolidine scaffolds that fit the pharmacophore and are likely to exhibit the desired activity.

The integration of these computational methods into the research pipeline allows for a more rational and efficient approach to the discovery of new pyrrolidine-based drugs.

Novel Biological Targets and Mechanistic Exploration for Pyrrolidine Scaffolds

The versatility of the pyrrolidine scaffold allows it to interact with a wide range of biological targets, leading to a diverse array of pharmacological activities. frontiersin.orgnih.gov While established targets remain important, ongoing research is focused on identifying novel biological targets and elucidating the mechanisms of action for new pyrrolidine derivatives.

Recent studies have highlighted the potential of pyrrolidine-containing molecules in several therapeutic areas:

Anticancer Agents: Pyrrolidine derivatives have been investigated as inhibitors of various targets implicated in cancer, such as tubulin and kinases. nih.govmdpi.comrsc.org For instance, certain derivatives have been shown to arrest the cell cycle and induce apoptosis in cancer cells. nih.gov

Antimicrobial Agents: The emergence of antibiotic resistance has spurred the search for new antibacterial and antifungal agents. Pyrrolidine derivatives have shown promise as inhibitors of essential bacterial enzymes, such as those involved in cell wall biosynthesis. nih.gov

Central Nervous System (CNS) Disorders: The ability of the pyrrolidine scaffold to cross the blood-brain barrier makes it an attractive framework for the development of drugs targeting CNS disorders. Pyrrolidine-based compounds have been explored as inhibitors of enzymes like acetylcholinesterase for the potential treatment of Alzheimer's disease. researchgate.net

Antiviral and Anti-inflammatory Agents: The pyrrolidine scaffold is present in a number of antiviral and anti-inflammatory drugs, and research continues to explore new derivatives with improved efficacy and selectivity. nih.gov

Mechanistic studies are crucial for understanding how these compounds exert their biological effects. Techniques such as X-ray crystallography, NMR spectroscopy, and various biochemical assays are employed to characterize the binding interactions between pyrrolidine derivatives and their biological targets at the molecular level. acs.orgresearchgate.net A deeper understanding of these mechanisms is essential for the rational design of next-generation therapeutic agents with improved potency and reduced side effects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Bromo-4-methoxybenzyl)pyrrolidine, and what are their respective yields and limitations?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Bromination : Introduce bromine at the 3-position of 4-methoxybenzyl precursors using reagents like (N-bromosuccinimide) or under controlled conditions .

- Pyrrolidine coupling : React 3-bromo-4-methoxybenzyl bromide with pyrrolidine in the presence of a base (e.g., ) in anhydrous , followed by purification via column chromatography (e.g., 80:20 -hexane) .

- Yield optimization : Lower yields (e.g., 29% in intermediate steps) are often due to competing side reactions; optimizing stoichiometry, temperature (e.g., 100°C for coupling), and catalysts (e.g., ) can improve efficiency .

Q. How can researchers characterize the structure and purity of this compound?

- Analytical methods :

- NMR spectroscopy : and NMR to confirm substitution patterns (e.g., methoxy at C4, bromine at C3) and pyrrolidine integration .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (, exact mass: 285.04) and detect impurities .

- Chromatography : HPLC or TLC with UV detection to assess purity (>95% by GC or LC-MS) .

Q. What safety precautions are necessary when handling this compound?

- Protocols :

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and chemical-resistant suits to avoid skin contact. Inspect gloves for defects before use .

- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation steps .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid drainage contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Experimental design :

- Catalyst screening : Test palladium catalysts (e.g., ) or ligands (e.g., XPhos) for coupling steps to reduce side products .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents () to stabilize intermediates .

- Temperature gradients : Use microwave-assisted synthesis to shorten reaction times (e.g., from 16 hours to 2 hours) and improve regioselectivity .

Q. What computational methods aid in predicting the reactivity and electronic properties of this compound?

- Approaches :

- DFT calculations : Model the electron-withdrawing effect of the bromine substituent and its impact on nucleophilic aromatic substitution (SNAr) reactivity .

- Molecular docking : Predict binding affinity to biological targets (e.g., enzymes) by simulating interactions between the methoxybenzyl group and hydrophobic pockets .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

- Mechanistic insights :

- Suzuki-Miyaura coupling : The C-Br bond facilitates palladium-catalyzed coupling with boronic acids, but steric hindrance from the methoxy group may slow kinetics. Use bulky ligands (e.g., SPhos) to enhance turnover .

- Contradictions : Conflicting data exist on bromine’s stability under basic conditions; monitor decomposition via NMR to adjust reaction pH .

Q. What are the challenges in achieving enantioselective synthesis of this compound, and what strategies exist to overcome them?

- Chiral resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.